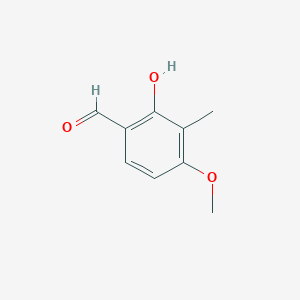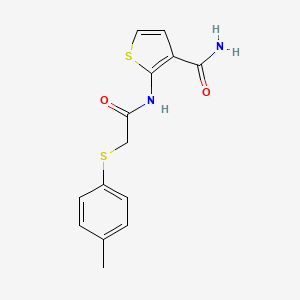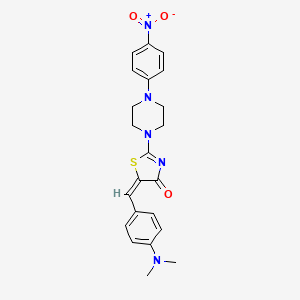
1-phenethyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenethyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, also known as PZI, is a small molecule that has been widely studied for its potential therapeutic applications. PZI belongs to the class of urea derivatives and has been shown to have significant effects on various biological processes.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
The synthesis of new heterocyclic compounds, including those with sulfonamido moieties, has been explored for their potential as antibacterial agents. Such compounds have been shown to possess significant antibacterial activity against various strains, highlighting the potential of 1-phenethyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea derivatives in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013). Additionally, the antimicrobial activity of pyrazolopyridines and their derivatives has been documented, suggesting their utility in combating microbial resistance, with some compounds exhibiting significant activity against liver and breast cancer cell lines as well as bacterial strains (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Anticancer Potential
Research on (imidazo[1,2-a]pyrazin-6-yl)ureas has identified compounds with promising antiproliferative effects against non-small cell lung cancer cell lines, suggesting a potential pathway for the reactivation of p53 mutants in such cancers (Bazin, Rousseau, Marhadour, Tomasoni, Évenou, Piessard, Vaisberg, Ruchaud, Bach, Roussakis, & Marchand, 2016). This indicates a broader application of urea derivatives in cancer therapy, particularly targeting p53 in lung cancers.
Plant Physiology and Agriculture
Compounds related to 1-phenethyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, such as pyrazinamide derivatives, have been found to block ethylene biosynthesis in plants. Ethylene is a critical hormone in the ripening process of fruits and the senescence of flowers. Inhibitors of ethylene biosynthesis, such as pyrazinamide and its derivatives, offer a novel approach to extending the shelf life of agricultural products and reducing post-harvest losses (Sun, Li, He, Ji, Xia, Wang, Du, Li, Raikhel, Xiao, & Guo, 2017).
Rheology and Material Science
The study of urea and its derivatives has also extended into the field of material science, particularly in the modulation of rheological properties of hydrogels. Research demonstrates that the morphology and rheology of hydrogels can be finely tuned through the manipulation of anions, suggesting applications in material science and engineering for developing materials with specific physical properties (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(22-7-6-15-4-2-1-3-5-15)23-11-13-24-12-10-21-17(24)16-14-19-8-9-20-16/h1-5,8-10,12,14H,6-7,11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRVNQOLYBKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2857672.png)
![{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2857673.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2857676.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride](/img/structure/B2857681.png)
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(2-methoxyphenyl)methanone](/img/structure/B2857682.png)
![4-methyl-1-propyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2857686.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2857687.png)
![N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2857688.png)

![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857693.png)
